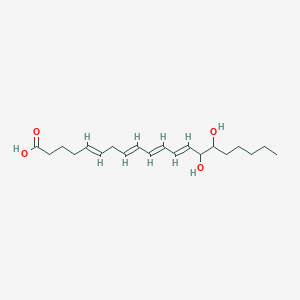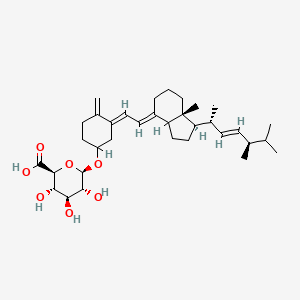
Vitamin D2 3-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D2 3-glucuronide, also known as vitamin D2 glucosiduronate, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Vitamin D2 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Vitamin D2 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, vitamin D2 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Conjugation
Vitamin D2 3-glucuronide is involved in several metabolic pathways. Wang et al. (2014) identified human uridine 5'-diphosphoglucuronyltransferases (UGTs) UGT1A4 and UGT1A3 as principal catalysts of 25-hydroxyvitamin D3 glucuronidation in the liver. This study highlights the importance of Vitamin D2 3-glucuronide in vitamin D homeostasis and metabolism (Wang et al., 2014).
Role in Disease Management
K. T. Peeyush et al. (2010) explored the effect of Vitamin D3 supplementation on gene expression related to dopaminergic and cholinergic receptors in the cerebellum of diabetic rats, implying a potential therapeutic role of vitamin D and its metabolites in neuroprotection and diabetes management (Peeyush et al., 2010).
Enterohepatic Circulation and Transport Mechanisms
Gao et al. (2018) investigated the enterohepatic transport mechanisms of 25-hydroxyvitamin D3 glucuronide, suggesting its role in vitamin D receptor-dependent gene regulation in enterocytes. This underscores the physiological relevance of Vitamin D2 3-glucuronide in the intestinal tract (Gao et al., 2018).
Pharmacokinetics and Metabolism
The pharmacokinetics of Vitamin D2 3-glucuronide have been explored, with Shimada et al. (1997) characterizing its metabolites in rat bile, shedding light on its role in excretion and metabolism of vitamin D2 (Shimada et al., 1997).
Antioxidant Properties and Cancer Research
In the context of cancer research, Mukhopadhyay et al. (2000) studied vitamin D3 as a modulator of cellular antioxidant defense in murine lymphoma, suggesting the potential antioxidative properties of Vitamin D and its metabolites (Mukhopadhyay et al., 2000).
Eigenschaften
CAS-Nummer |
57803-96-0 |
|---|---|
Produktname |
Vitamin D2 3-glucuronide |
Molekularformel |
C34H52O7 |
Molekulargewicht |
572.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1 |
InChI-Schlüssel |
NLCXHIGBBJLZMX-HLQYQDSBSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Physikalische Beschreibung |
Solid |
Synonyme |
vitamin D2 3 beta-glucosiduronate vitamin D2 3-glucuronide vitamin D2 glucosiduronate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
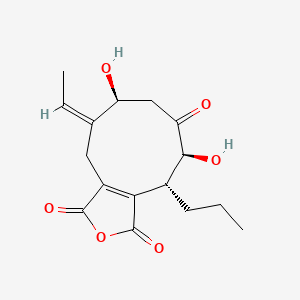
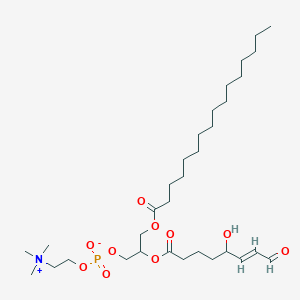
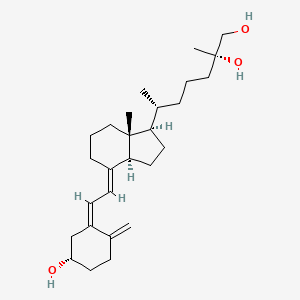
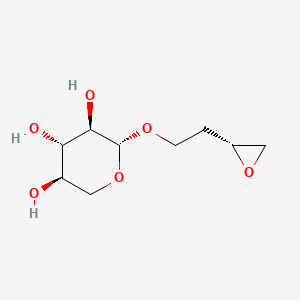
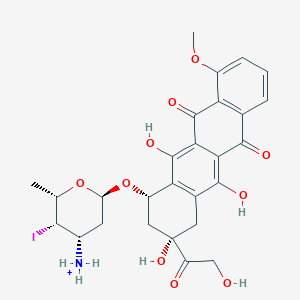
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
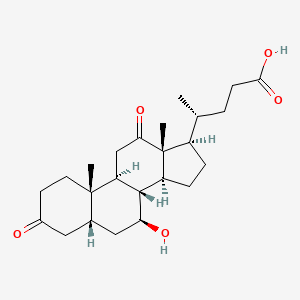
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
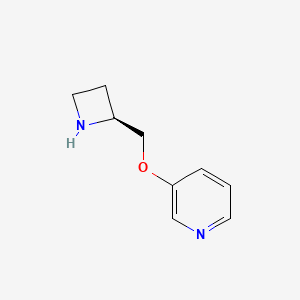
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
